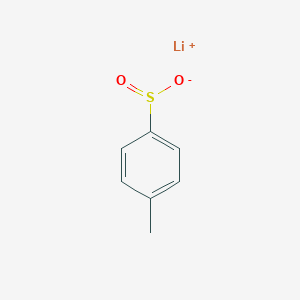

lithium;4-methylbenzenesulfinate

描述

Contextualization within Organosulfur Chemistry and Organolithium Reagents

Lithium 4-methylbenzenesulfinate (B2793641) is a key player at the intersection of two significant fields of chemistry: organosulfur chemistry and the chemistry of organolithium reagents. Organosulfur compounds, which feature carbon-sulfur bonds, are known for their diverse reactivity and are integral to various industrial and biological processes. ontosight.ainih.gov They are utilized in the manufacturing of products ranging from pharmaceuticals and plastics to materials with unique electronic properties. ontosight.ainih.gov The sulfur atom in these compounds can exist in various oxidation states, leading to a rich and varied chemistry. nih.gov

Parallel to this, organolithium reagents are powerful tools in organic synthesis, characterized by a highly polar carbon-lithium bond. wikipedia.orgnumberanalytics.com This polarization renders the carbon atom nucleophilic and strongly basic, making these reagents highly effective in forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnumberanalytics.comtaylorandfrancis.comsigmaaldrich.com Their versatility has made them indispensable in the synthesis of complex organic molecules. numberanalytics.com Lithium 4-methylbenzenesulfinate, as an organolithium salt of an organosulfur acid, embodies the characteristics of both these classes of compounds. Its utility in synthesis stems from its ability to act as a nucleophile, delivering the 4-methylbenzenesulfinate moiety to various electrophilic substrates.

Historical Development and Significance of Arenesulfinate Chemistry in Organic Synthesis

The journey of organic synthesis has been marked by pivotal discoveries that have fundamentally changed the way chemists build molecules. jrfglobal.comnih.gov The synthesis of urea (B33335) by Friedrich Wöhler in 1828 is widely considered a landmark event that debunked the theory of vitalism and opened the door to the laboratory synthesis of organic compounds. jrfglobal.comlibretexts.org Over the centuries, the field has evolved from early manipulations of natural products to highly sophisticated and predictable synthetic strategies.

Within this broader history, the chemistry of arenesulfinates, including salts like lithium 4-methylbenzenesulfinate, has carved out its own significant niche. While the early focus of organic chemistry was on compounds derived from biological sources, the discovery of organic compounds from petroleum in the late 19th century broadened the scope to include a vast array of synthetic molecules. libretexts.org The development of synthetic methods for creating specific bonds and functional groups has been a continuous pursuit. Arenesulfinates have emerged as valuable reagents in this context, particularly in the formation of sulfones and other sulfur-containing functional groups, which are important pharmacophores in medicinal chemistry. The synthesis of sodium 4-methylbenzenesulfinate, a related compound, is achieved through the reduction of 4-methylbenzenesulfonyl chloride. google.com This highlights a common synthetic route to arenesulfinates, which can then be converted to other salts, like the lithium variant, for specific applications.

Scope and Research Focus of Lithium 4-Methylbenzenesulfinate Investigations

Current research involving lithium 4-methylbenzenesulfinate is primarily concentrated on its application as a reagent in organic synthesis and its role in the development of advanced materials. In organic synthesis, its primary function is as a nucleophilic source of the p-toluenesulfinyl group. This is particularly relevant in the synthesis of chiral sulfoxides, which are valuable intermediates in asymmetric synthesis.

In the field of materials science, lithium salts are extensively studied for their potential use in batteries. sciopen.com Research in this area includes in-depth investigations into the reactivity of various lithium-based electrolytes and the formation of the solid electrolyte interface (SEI) on electrodes. nih.govresearchgate.net While specific studies focusing solely on lithium 4-methylbenzenesulfinate in battery applications are not as prevalent as those for other lithium salts like LiPF6 or LiTFSI, the fundamental understanding of the behavior of lithium salts at electrode interfaces is a critical area of research. nih.govresearchgate.net The thermal reactivity of lithiated carbon in different electrolytes is a key parameter in these studies, with the goal of developing safer and more efficient energy storage devices. nih.govresearchgate.net Therefore, the research scope for lithium 4-methylbenzenesulfinate and related compounds is driven by the dual needs of advancing synthetic methodologies and creating novel materials with enhanced properties.

| Property | Value |

| IUPAC Name | lithium;4-methylbenzenesulfinate |

| CAS Number | 16844-27-2 |

| Molecular Formula | C₇H₇LiO₂S |

| Molecular Weight | 162.14 g/mol |

| Synonyms | p-Toluenesulfinic acid lithium salt, Lithium p-toluenesulfinate |

属性

IUPAC Name |

lithium;4-methylbenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S.Li/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUZXYWQEDRGFN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC=C(C=C1)S(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CC1=CC=C(C=C1)S(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7LiO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of Lithium 4 Methylbenzenesulfinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds, and its application to lithium 4-methylbenzenesulfinate (B2793641) offers a detailed picture of the molecule's framework.

High-Resolution ¹H and ¹³C NMR Studies

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in confirming the carbon-hydrogen framework of the 4-methylbenzenesulfinate anion.

¹H NMR Spectroscopy: The proton NMR spectrum of the 4-methylbenzenesulfinate anion is expected to exhibit characteristic signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons typically appear as two distinct doublets in the downfield region (typically δ 7.0-8.0 ppm) due to the para-substitution pattern on the benzene (B151609) ring. The integration of these signals would correspond to two protons each. The methyl group protons would present as a singlet in the upfield region (around δ 2.4 ppm), integrating to three protons.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.5-7.8 | Doublet | Aromatic (ortho to SO₂⁻) |

| ¹H | ~7.2-7.4 | Doublet | Aromatic (meta to SO₂⁻) |

| ¹H | ~2.4 | Singlet | Methyl (CH₃) |

| ¹³C | ~140-145 | Singlet | Aromatic (C-S) |

| ¹³C | ~135-140 | Singlet | Aromatic (C-CH₃) |

| ¹³C | ~128-132 | Singlet | Aromatic (CH, ortho to SO₂⁻) |

| ¹³C | ~124-128 | Singlet | Aromatic (CH, meta to SO₂⁻) |

| ¹³C | ~20-25 | Singlet | Methyl (CH₃) |

Advanced Multi-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to probe through-bond and through-space correlations, advanced multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

COSY: A 2D COSY spectrum would reveal the coupling between adjacent protons. For the 4-methylbenzenesulfinate anion, cross-peaks would be observed between the two aromatic doublets, confirming their ortho relationship.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal. youtube.comresearchgate.netyoutube.com

While specific multi-dimensional NMR studies on lithium 4-methylbenzenesulfinate are not extensively documented, the application of these techniques is a standard and powerful method for the complete structural elucidation of such molecules. youtube.comresearchgate.netyoutube.com

⁷Li NMR Spectroscopy for Lithium Environment Analysis

⁷Li NMR spectroscopy is a specialized technique used to probe the local environment of the lithium cation. The chemical shift of the ⁷Li nucleus is highly sensitive to its coordination environment, including the nature of the solvent and the counter-ion. acs.orgresearchgate.net In a solution of lithium 4-methylbenzenesulfinate, the ⁷Li chemical shift would provide insights into the ion-pairing behavior between the lithium cation and the 4-methylbenzenesulfinate anion. researchgate.netualberta.caresearchgate.net

The chemical shift can indicate whether the lithium exists as a solvent-separated ion pair, a contact ion pair, or as larger aggregates. acs.orgresearchgate.net For many organolithium compounds, the ⁷Li chemical shifts are typically found in a narrow range, often close to 0 ppm relative to a standard like LiCl. researchgate.netualberta.ca However, variations in solvent and concentration can lead to significant changes in the observed chemical shift, offering a window into the solution-state structure of the salt. acs.orgbeilstein-journals.org

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is particularly useful for identifying the characteristic functional groups within a molecule. For lithium 4-methylbenzenesulfinate, the most prominent absorption bands would be associated with the sulfinate group (SO₂⁻) and the aromatic ring.

The key vibrational modes expected in the FTIR spectrum include:

S=O Stretching: The symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfinate group are expected to appear as strong bands in the region of 1000-1100 cm⁻¹.

Aromatic C-H Stretching: These vibrations typically occur above 3000 cm⁻¹.

Aromatic C=C Stretching: These appear in the 1400-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds and the methyl group C-H bonds would be observed at lower wavenumbers.

Analysis of the FTIR spectrum of the related sodium p-toluenesulfinate shows characteristic bands for the sulfinate group, providing a reference for the expected spectrum of the lithium salt. spectrabase.comthermofisher.comresearchgate.netresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Asymmetric S=O Stretch | ~1050-1100 | Strong |

| Symmetric S=O Stretch | ~1000-1050 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium |

| C-H Bending (Aromatic & Methyl) | < 1400 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy provides information about the molecular vibrations that cause a change in the polarizability of the molecule. It is often complementary to FTIR, as some vibrations that are weak in FTIR may be strong in Raman, and vice versa.

For lithium 4-methylbenzenesulfinate, the Raman spectrum would also be characterized by vibrations of the sulfinate group and the aromatic ring. The symmetric S=O stretch is often a particularly strong and sharp band in the Raman spectrum of sulfinates. chemicalbook.comresearchgate.net The aromatic ring vibrations, especially the ring breathing mode, also give rise to distinct Raman signals. chemicalbook.com

By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of lithium 4-methylbenzenesulfinate can be obtained, aiding in a comprehensive structural characterization. spectrabase.comnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a sample.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermally labile molecules by transferring ions from solution to the gas phase. uvic.ca For lithium 4-methylbenzenesulfinate, ESI-MS can be used to confirm the presence and mass of the constituent ions.

In negative-ion mode, the spectrum would be expected to show a prominent peak corresponding to the 4-methylbenzenesulfinate anion (p-toluenesulfinate anion) at a mass-to-charge ratio (m/z) of 155.1. This arises from the loss of the lithium cation.

In positive-ion mode, the analysis is more complex. While the lithium cation (Li⁺) itself is too small to be typically observed in standard ESI-MS, solvated lithium ions or clusters can be detected. researchgate.net For instance, studies on other lithium salts have shown the formation of cluster ions with the general formula [(salt)nLi]⁺. researchgate.net In the case of lithium 4-methylbenzenesulfinate, one might observe ions corresponding to [Li₂(C₇H₇SO₂)₂Li]⁺ or other aggregates, depending on the solvent and concentration used. researchgate.netaccesson.kr The technique is highly sensitive to the solvation environment of the lithium ion in solution. researchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting most elements of the periodic table at trace and ultra-trace levels, from milligrams to nanograms per liter. thermofisher.com The sample is introduced into an argon plasma, which ionizes the atoms. thermofisher.com The resulting ions are then passed through a mass spectrometer to separate and quantify them.

For lithium 4-methylbenzenesulfinate, ICP-MS is the ideal method for the precise quantitative determination of the lithium content. This is critical for verifying the stoichiometry of the salt and ensuring its purity. The technique's robustness allows for the accurate measurement of the Li:S ratio, confirming the compound's identity. spectroscopyonline.commdpi.com Furthermore, ICP-MS can perform a semi-quantitative screening for up to 78 other elements, making it an excellent tool for identifying and quantifying any inorganic impurities that might be present, even at parts-per-billion (ppb) levels. spectroscopyonline.com This capability is crucial for quality control in materials science and pharmaceutical applications. spectroscopyonline.comyoutube.com

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Crystallography provides the most precise and unambiguous determination of a molecule's solid-state structure, revealing bond lengths, bond angles, and intermolecular interactions with atomic precision. nih.gov While a specific single-crystal structure for lithium 4-methylbenzenesulfinate is not available in the referenced search results, the general procedure involves growing a suitable single crystal, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is used to solve the crystal structure.

For related lithium aryl compounds, such as lithium aryl thiolates, single-crystal studies have revealed a remarkable structural diversity, including monomers, chain polymers, and complex ladder-like structures, depending on the nature of the anion and solvent molecules incorporated into the crystal lattice. rsc.org It is expected that the structure of lithium 4-methylbenzenesulfinate would similarly feature lithium ions coordinated by the oxygen atoms of the sulfinate group. The precise coordination number and geometry around the lithium center, as well as the packing of the ions in the crystal lattice, would be definitively established by this technique.

A representative data table that would be generated from a single-crystal XRD experiment is shown below. Note that these values are hypothetical examples for illustrative purposes.

Table 1: Hypothetical Crystallographic Data for Lithium 4-Methylbenzenesulfinate| Parameter | Value |

|---|---|

| Chemical formula | C₇H₇LiO₂S |

| Formula weight | 162.15 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.521 |

| b (Å) | 5.678 |

| c (Å) | 15.432 |

| α (°) | 90 |

| β (°) | 102.54 |

| γ (°) | 90 |

| Volume (ų) | 728.5 |

| Z (molecules/cell) | 4 |

| Calculated density | 1.478 g/cm³ |

| Absorption coeff. (μ) | 0.35 mm⁻¹ |

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and to assess the bulk purity of a material. researchgate.net The sample is ground into a fine powder, and the diffraction pattern produced is a fingerprint unique to a specific crystalline compound. st-andrews.ac.uk

For lithium 4-methylbenzenesulfinate, PXRD would be used to confirm that a synthesized bulk sample consists of the correct crystalline phase. The experimental PXRD pattern can be compared to a reference pattern, which can be simulated from single-crystal X-ray diffraction data if available. This comparison is crucial for quality control, ensuring batch-to-batch consistency and the absence of crystalline impurities. The technique is sensitive to changes in the crystal lattice and can be used to monitor the structural integrity of the material. ucl.ac.uk

Variable-temperature X-ray crystallography, which can be performed on both single crystals and powders, is a powerful tool for studying structural changes as a function of temperature. canada.ca These studies are critical for understanding thermal stability, phase transitions, and the dynamic behavior of molecules in the crystal lattice. rsc.org

For lithium 4-methylbenzenesulfinate, a variable-temperature XRD study could reveal important information about its thermal properties. For example, it could identify the temperature at which the material undergoes a phase transition from one crystalline form to another or begins to decompose. canada.ca Such studies have been instrumental in understanding the behavior of materials used in applications like lithium-ion batteries, where temperature changes can significantly impact structure and performance. rsc.org By tracking changes in lattice parameters with temperature, one can also determine the material's coefficient of thermal expansion. canada.ca

Surface-Sensitive Techniques for Chemical State and Composition

The characterization of the surface of a chemical compound is critical to understanding its reactivity, stability, and interactions with its environment. Surface-sensitive techniques provide invaluable information about the elemental composition and the chemical states of the atoms in the uppermost layers of a material. For an ionic compound like lithium 4-methylbenzenesulfinate, these techniques can elucidate the nature of the bonding between the lithium cation and the 4-methylbenzenesulfinate anion at the surface.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive surface analysis technique that provides quantitative information about the elemental composition and the chemical (oxidative) state of the elements within the top 1 to 10 nanometers of a sample's surface. The technique involves irradiating the material with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is characteristic of the element and its chemical environment, allowing for detailed chemical state analysis.

In the analysis of lithium 4-methylbenzenesulfinate, XPS is employed to probe the core level spectra of its constituent elements: lithium (Li), sulfur (S), oxygen (O), and carbon (C). The precise binding energies of the photoelectrons from these elements offer insights into the electronic structure and the nature of the ionic and covalent bonds within the compound at the surface.

Detailed Research Findings:

Lithium (Li 1s): The Li 1s peak is characteristic of the lithium cation. In various inorganic lithium salts such as lithium fluoride (B91410) (LiF) and lithium carbonate (Li2CO3), the Li 1s binding energy is typically observed in the range of 55.0 to 56.0 eV. For organolithium compounds, the bond is known to be highly ionic. Therefore, for lithium 4-methylbenzenesulfinate, the Li 1s peak is expected to fall within this range, confirming the +1 oxidation state of the lithium ion.

Sulfur (S 2p): The sulfur atom in the sulfinate group (-SO2-) is in an intermediate oxidation state. The S 2p spectrum provides a clear signature of this chemical environment. For comparison, the S 2p binding energy for sulfates is found at higher energies (around 169 eV), while for sulfides it is at lower energies (around 161-162 eV). For sulfites, which are chemically similar to sulfinates, the S 2p binding energy is reported to be around 166.5 eV. Thus, the S 2p peak for lithium 4-methylbenzenesulfinate is anticipated to be in a similar region, providing direct evidence for the sulfinate functional group.

Oxygen (O 1s): The two oxygen atoms are bonded to the sulfur atom in the sulfinate group. The O 1s spectrum is expected to show a primary component corresponding to the S-O bonds. The binding energy for oxygen in metal oxides typically appears between 529 and 530 eV, while in organic C=O and C-O bonds, it ranges from 531 to 533 eV. For metal carbonates, it is observed around 531.5–532 eV. In the case of lithium 4-methylbenzenesulfinate, the O 1s peak is expected in the region of 531-532 eV, consistent with oxygen in a sulfinate anion.

Carbon (C 1s): The C 1s spectrum of lithium 4-methylbenzenesulfinate is expected to be more complex due to the different chemical environments of the carbon atoms in the tolyl group. The spectrum can be deconvoluted into at least two main components:

Aromatic C-C/C-H bonds: The majority of the carbon atoms are in the benzene ring. This will give rise to a strong peak typically found around 284.8 eV, which is often used as a reference for charge correction.

C-S bond and Methyl Group (C-H): The carbon atom directly bonded to the sulfur atom and the carbon of the methyl group will have slightly different chemical shifts compared to the other aromatic carbons. The C-S bond will likely shift the peak to a slightly higher binding energy, while the methyl group carbon will be close to the main aromatic peak.

The quantitative analysis of the peak areas in the XPS spectra allows for the determination of the surface elemental composition, which should correspond to the stoichiometric formula of lithium 4-methylbenzenesulfinate (C7H7LiO2S). Any deviation from the expected atomic ratios could indicate surface contamination or degradation.

Data Tables

Below are the expected binding energy ranges for the core levels of each element in lithium 4-methylbenzenesulfinate based on data from analogous compounds.

Table 1: Expected XPS Binding Energies for Lithium 4-Methylbenzenesulfinate

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |

|---|---|---|---|

| Lithium | Li 1s | 55.0 - 56.0 | Li⁺ cation |

| Sulfur | S 2p | ~166.5 | Sulfinate group (-SO₂⁻) |

| Oxygen | O 1s | 531.0 - 532.0 | Oxygen in sulfinate group (S-O) |

| Carbon | C 1s | ~284.8 | Aromatic C-C/C-H |

It is important to note that these are expected values and actual experimental data may vary slightly due to factors such as instrument calibration, surface charging, and the specific crystalline structure of the sample. Charge referencing, typically to the adventitious carbon C 1s peak at 284.8 eV, is a crucial step in the analysis of insulating samples like lithium 4-methylbenzenesulfinate to obtain accurate binding energy values.

Computational and Theoretical Chemistry Approaches to Lithium 4 Methylbenzenesulfinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of molecules. These methods solve the Schrödinger equation for a given molecular system, providing insights into orbital energies, electron distribution, and the energetics of chemical reactions.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. mdpi.com For lithium 4-methylbenzenesulfinate (B2793641), DFT calculations can provide valuable information about its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting the compound's reactivity.

The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction, indicating regions of nucleophilicity. In the 4-methylbenzenesulfinate anion, the HOMO is expected to be localized primarily on the sulfur and oxygen atoms, reflecting the negative charge of the sulfinate group. The LUMO, conversely, is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. In the context of a reaction, the energy gap between the HOMO and LUMO can provide a measure of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 4-Methylbenzenesulfinate Anion (Illustrative)

| Molecular Orbital | Energy (eV) - Illustrative | Description |

| HOMO | -5.8 | Localized on the SO2 moiety, indicating nucleophilic character. |

| LUMO | -1.2 | Distributed over the aromatic ring and sulfinate group, indicating potential for electron acceptance. |

| HOMO-LUMO Gap | 4.6 | Suggests moderate chemical reactivity. |

Note: The values in this table are illustrative and based on general principles of computational chemistry as applied to similar structures. Specific values would require dedicated DFT calculations for lithium 4-methylbenzenesulfinate.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods are particularly useful for obtaining accurate thermochemical data and for calculating the energy barriers of chemical reactions. For lithium 4-methylbenzenesulfinate, ab initio calculations could be used to determine its standard enthalpy of formation, entropy, and Gibbs free energy.

Furthermore, these calculations are instrumental in elucidating reaction mechanisms. For example, in a reaction involving the 4-methylbenzenesulfinate anion as a nucleophile, ab initio methods can map out the potential energy surface of the reaction, identifying the transition state structure and its associated activation energy. Computational studies on the intramolecular homolytic substitution at the sulfur atom in sulfinates have utilized high-level ab initio and DFT methods to predict activation energies, providing insights that complement experimental observations. rsc.org Similarly, computational investigations into copper-catalyzed reactions of sodium benzenesulfinate (B1229208) have employed DFT to explore the energetics of oxidative addition and reductive elimination steps, key to understanding the catalytic cycle. nih.gov

Table 2: Hypothetical Thermochemical Data and Reaction Barriers (Illustrative)

| Parameter | Value (Illustrative) | Method of Calculation |

| Standard Enthalpy of Formation (gas phase anion) | -450 kJ/mol | G3(MP2) or similar high-level ab initio method |

| Activation Energy for Nucleophilic Attack | 60 kJ/mol | Calculated from the transition state energy on the potential energy surface |

Note: These values are for illustrative purposes to demonstrate the type of data that can be obtained from ab initio calculations and are not based on actual computed values for lithium 4-methylbenzenesulfinate.

Molecular Dynamics Simulations for Solution Behavior and Aggregation

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal information about the structure, dynamics, and thermodynamics of condensed-phase systems, such as solutions.

Organolithium compounds are known to form aggregates (dimers, tetramers, etc.) in solution, and the degree of aggregation is highly dependent on the solvent. nih.gov MD simulations are a powerful tool to study these solvent effects. For lithium 4-methylbenzenesulfinate, MD simulations could model its behavior in various solvents, from non-polar hydrocarbons to polar aprotic solvents like tetrahydrofuran (B95107) (THF).

Simulations of lithium salts in electrolyte solutions for batteries, for instance, have provided detailed insights into the solvation structure of the lithium ion and the formation of ion pairs and larger aggregates. researchgate.netresearchgate.netarxiv.org These studies typically show that in polar solvents, the solvent molecules coordinate to the lithium cation, forming a solvation shell that can disrupt the formation of large aggregates. The specific nature of the solvent, including its polarity and steric bulk, plays a crucial role in determining the predominant species in solution. researchgate.netrsc.org

MD simulations can also be used to investigate the intermolecular interactions that drive the self-assembly of molecules. In the case of lithium 4-methylbenzenesulfinate, these simulations could explore how the ions and solvent molecules arrange themselves and the nature of the non-covalent interactions (e.g., ion-dipole, electrostatic) that govern this organization.

By analyzing the radial distribution functions from MD simulations, one can determine the average distances between different types of atoms, providing a picture of the local solution structure. researchgate.netbohrium.com For example, the Li-O distance would reveal the coordination of the sulfinate's oxygen atoms to the lithium ion, while the Li-solvent distance would characterize the solvation shell. These simulations can provide a dynamic view of the equilibrium between different aggregated states.

Mechanistic Insights from Computational Modeling

Computational modeling, integrating both quantum chemical calculations and molecular dynamics simulations, can offer profound mechanistic insights into the reactions of lithium 4-methylbenzenesulfinate. rsc.orgrsc.org By modeling the entire reaction pathway, researchers can identify key intermediates and transition states, and understand how factors like the solvent and the nature of the reactants influence the reaction outcome.

For instance, computational studies have been instrumental in understanding the divergent reactivity of sulfinates in different chemical environments, such as one-electron versus two-electron pathways in reactions with pyridinium (B92312) salts. nih.gov In such studies, DFT calculations can elucidate the feasibility of different mechanistic proposals by comparing the energetics of the various steps. The role of the sulfinate as a promoter in certain reactions has also been investigated computationally, revealing the underlying catalytic cycles. researchgate.net

In the context of lithium 4-methylbenzenesulfinate, computational modeling could be used to explore its role in various organic transformations, such as nucleophilic substitution reactions or as a component in catalytic systems. These models could predict the stereochemical outcome of reactions and help in the rational design of new synthetic methodologies.

Transition State Characterization and Reaction Pathway Analysis

There is no available literature detailing the computational characterization of transition states or the analysis of reaction pathways for lithium 4-methylbenzenesulfinate. Such studies would typically involve high-level quantum mechanical calculations to map the potential energy surface of reactions involving this compound. This analysis would identify the geometry and energy of transition state structures, which are critical for understanding reaction kinetics and mechanisms. For instance, in reactions where the sulfinate acts as a nucleophile, computational analysis would elucidate the pathway of bond formation with an electrophile, including the energy barriers for the reaction. At present, this specific information has not been published.

Prediction of Spectroscopic Parameters

Similarly, there are no dedicated studies on the ab initio prediction of spectroscopic parameters for lithium 4-methylbenzenesulfinate. Theoretical chemistry can be used to calculate spectroscopic data, such as:

Infrared (IR) Frequencies: Predicting the vibrational modes of the molecule, which correspond to the peaks in an IR spectrum. This would help in assigning the characteristic stretches of the S=O and S-O bonds in the sulfinate group.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Calculating the theoretical ¹H and ¹³C NMR chemical shifts for the tolyl group and observing the influence of the lithium sulfinate moiety.

Ultraviolet-Visible (UV-Vis) Absorption: Predicting the electronic transitions and the maximum absorption wavelengths.

While DFT calculations are routinely used for these purposes for a wide variety of molecules, the results of such an analysis for lithium 4-methylbenzenesulfinate have not been reported in the scientific literature.

Reactivity and Reaction Mechanisms of Lithium 4 Methylbenzenesulfinate

Transmetalation Reactions and Synthetic Utility

Transmetalation, the transfer of an organic group from one metal to another, is a fundamental process in organometallic chemistry. nih.gov While lithium 4-methylbenzenesulfinate (B2793641) itself is a salt, its associated chemical transformations can involve transmetalation steps, particularly in the generation of other synthetically useful organometallic species.

Lithium-halogen exchange is a powerful method for the preparation of organolithium reagents from organic halides. wikipedia.orgprinceton.edu This reaction involves the exchange of a halogen atom in an organic compound with a lithium atom from an organolithium reagent, such as n-butyllithium. wikipedia.orgnih.gov The reaction is typically rapid, even at low temperatures, and the rate of exchange follows the trend I > Br > Cl. wikipedia.orgharvard.edu

While lithium 4-methylbenzenesulfinate is not a direct participant in the exchange itself, it can be utilized in subsequent steps. An organolithium reagent, once formed via lithium-halogen exchange, can then react with sulfur dioxide to generate a lithium sulfinate, including lithium 4-methylbenzenesulfinate if the starting aryl halide was a p-tolyl halide. This two-step, one-pot procedure provides a pathway to sulfinates from readily available aryl halides. The general equilibrium for the exchange is: R−Li + R′−X ⇌ R−X + R′−Li wikipedia.org

The equilibrium is driven by the formation of the more stable organolithium species. researchgate.net For instance, treating an aryl bromide or iodide with an alkyllithium like n-BuLi effectively generates the aryllithium, as the formally anionic carbon of the aryllithium is more stable. researchgate.net The presence of certain functional groups can accelerate the exchange, and the reaction often proceeds with retention of stereochemistry in vinyl halides. wikipedia.org

Interactive Table 1: Overview of Lithium-Halogen Exchange

| Feature | Description | Reference |

| General Reaction | R−Li + R′−X ⇌ R−X + R′−Li | wikipedia.org |

| Common Reagents | n-Butyllithium, t-Butyllithium | wikipedia.orgharvard.edu |

| Reactivity of Halides | I > Br > Cl >> F | wikipedia.orgprinceton.edu |

| Driving Force | Formation of the more stable organolithium reagent | researchgate.net |

| Stereochemistry | Typically proceeds with retention of configuration for vinyl halides | harvard.edu |

The versatility of sulfinate salts extends to their use in forming other organometallic compounds.

Organocopper Reagents: Organocopper reagents, such as Gilman reagents (lithium dialkylcuprates), are typically prepared by the reaction of an organolithium or Grignard reagent with a copper(I) salt. mdma.chwikipedia.org While lithium 4-methylbenzenesulfinate is not directly converted into an organocopper reagent in the traditional sense, the sulfinate moiety can be a crucial component in copper-catalyzed cross-coupling reactions. For example, sodium p-toluenesulfinate can be used in copper-catalyzed reactions to form S-S bonds. rsc.org The initial organolithium reagent, which could be generated via lithium-halogen exchange, is the species that undergoes transmetalation with the copper salt. wikipedia.org

Organotitanium Compounds: Organotitanium compounds can be prepared through various methods, including the reaction of organolithium or Grignard reagents with titanium halides. Another route involves the reaction of acyl titanates with diols. google.com While there is less direct evidence for the routine use of lithium 4-methylbenzenesulfinate in the synthesis of organotitanium species, the underlying principle of using an organometallic precursor to transmetalate to titanium remains.

Radical Pathways Involving Sulfinates

Sulfinates, including lithium 4-methylbenzenesulfinate, are effective precursors for the generation of sulfonyl radicals. These radicals are valuable intermediates in a variety of synthetic transformations.

Sulfonyl radicals can be generated from sulfinates through single-electron transfer (SET) processes. nih.gov For instance, visible-light photoredox catalysis can initiate the formation of sulfonyl radicals from sulfinates. nih.govcam.ac.uk In some systems, sulfinates can form an electron donor-acceptor (EDA) complex with a reaction partner. Upon photoexcitation, an intermolecular SET occurs from the sulfinate to the acceptor, yielding a sulfonyl radical. nih.gov The formation of these radicals can also be achieved through reactions with oxidizing agents.

The p-toluenesulfonyl radical (p-TolSO₂•), generated from precursors like lithium or sodium p-toluenesulfinate, is a key intermediate. tandfonline.comrsc.org Once generated, these electrophilic radicals readily participate in various reactions. nih.gov A common application is their addition to alkenes and alkynes, initiating a radical chain process that can lead to the formation of vinyl or alkyl sulfones. rsc.orgnih.gov This approach is a cornerstone of many modern sulfonylation methods. rsc.orgrsc.org

The reactivity of sulfonyl radicals allows for their use in multicomponent reactions, where the sulfonyl radical adds to an alkene, and the resulting carbon-centered radical is trapped by another species. nih.gov This strategy enables the efficient construction of complex molecules containing the sulfonyl group. rsc.orgnih.gov

Interactive Table 2: Generation and Reactivity of Sulfonyl Radicals from Sulfinates

| Method of Generation | Reaction Type | Product Class | Reference |

| Visible-light photoredox catalysis | Addition to alkenes | β-Pyridyl alkyl sulfones | nih.gov |

| Chemical Oxidation | Addition to olefins | Sulfones | tandfonline.com |

| Photolysis/Thermolysis of RSO₂I | Addition to quinones | Quinol sulfonates | rsc.org |

| Hypervalent iodine catalysis | Reaction with amines | Sulfonamides | rsc.org |

Umpolung Reactivity in Organic Transformations

Umpolung, or polarity inversion, describes the reversal of the normal reactivity of a functional group. acs.orgyoutube.comnih.gov Typically, the sulfur atom in a sulfinate is considered electrophilic. However, under certain conditions, sulfinates can act as nucleophiles, demonstrating umpolung reactivity. acs.orgresearchgate.net

In a Mannich-type reaction, for example, an alkyl sulfinate can act as a nucleophile, attacking an electrophilic carbon. acs.org This nucleophilic character inverts the typical electrophilic nature of the sulfinyl group. This concept allows for the formation of bonds that would not be possible through traditional reactivity patterns. acs.orgacs.org The sulfinyl group, often seen as an electrophile precursor, can thus be used in a nucleophilic sense, expanding its synthetic utility. researchgate.net This dual reactivity makes sulfinates valuable reagents for illustrating the advanced synthetic concept of umpolung. acs.orgacs.org

This umpolung strategy is not limited to sulfinates but is a broader concept in organic synthesis, applied to various functional groups like carbonyls and amides to achieve novel bond formations. rsc.orgacs.org

Applications of Lithium 4 Methylbenzenesulfinate in Advanced Organic Synthesis

Asymmetric Synthesis and Chiral Induction

The quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials sciences. While direct applications of lithium 4-methylbenzenesulfinate (B2793641) in inducing chirality are not extensively documented, the broader class of sulfinates, including related chiral sulfinates, plays a significant role in asymmetric transformations.

Diastereoselective Reactions

Diastereoselective reactions aim to form one diastereomer of a product in preference to others. The stereochemical outcome of such reactions can often be controlled by the choice of reagents and reaction conditions. For example, the reaction of α,β-unsaturated methoxycarbene complexes with methyl ketone lithium enolates can be directed to form specific diastereomers of cyclopentane (B165970) derivatives by carefully selecting the solvent system. osti.gov The use of a cosolvent like pentamethyldiethylenetriamine (PMDTA) can be crucial in directing the stereochemical pathway. osti.gov

Although specific studies detailing the use of lithium 4-methylbenzenesulfinate as a diastereoselective control element are not prominent, the underlying principles of using lithium salts to influence the transition state geometry are well-established. The 4-methylbenzenesulfinate moiety, with its defined steric and electronic properties, has the potential to influence the diastereochemical course of reactions in which it participates.

Functional Group Interconversions and Derivatization

Lithium 4-methylbenzenesulfinate is a valuable precursor for the introduction of the tosyl (4-methylbenzenesulfonyl) group, a common functional group in organic chemistry, and for the synthesis of various other organosulfur and nitrogen-containing compounds.

Synthesis of Sulfonamides and Sulfones

Sulfonamides and sulfones are important structural motifs in a wide range of biologically active compounds and functional materials. Lithium 4-methylbenzenesulfinate, as a source of the 4-methylbenzenesulfinate anion, is a key reagent for the synthesis of these compounds.

One common method for the synthesis of sulfones involves the reaction of sulfinate salts with electrophiles. Although thiosulfonates are presented as a stable and non-toxic alternative to metal sulfinate salts, the underlying reactivity of the sulfinate anion generated is the same. nih.gov This anion can react with various electrophiles, such as alkyl halides, to form sulfones in high yields. nih.gov

The synthesis of sulfonamides can also be achieved from sulfinate precursors. For instance, the reaction of amines with N-bromosuccinimide (NBS) in the presence of a sulfinate source can provide sulfonamides in excellent yields. nih.gov This method is applicable to both cyclic and acyclic amines. nih.gov

| Starting Material | Reagent(s) | Product Type | Yield |

| Thiol | Copper-catalyzed aerobic dimerization | Thiosulfonate | High |

| Thiosulfonate + Electrophile | Base (e.g., Cs2CO3, TBD) | Sulfone | High |

| Thiosulfonate + Amine | NBS | Sulfonamide | Excellent |

Table 1: Synthesis of Sulfones and Sulfonamides via Sulfinate Anions

Formation of Sulfoxides and Related Organosulfur Compounds

Sulfoxides are another important class of organosulfur compounds with applications in organic synthesis, including as chiral auxiliaries and intermediates in various transformations. The reaction of organometallic reagents with sulfinates is a fundamental method for the preparation of sulfoxides.

The activation of sulfoxides can lead to a variety of interesting transformations, including Pummerer-type reactions and sigmatropic rearrangements. sigmaaldrich.com For instance, the activation of aryl and alkenyl sulfoxides with electrophilic reagents can generate intermediates that undergo charge-accelerated sigmatropic rearrangements. sigmaaldrich.com

While direct synthesis of sulfoxides from lithium 4-methylbenzenesulfinate and an organometallic reagent is a standard approach, the subsequent reactivity of the formed sulfoxide (B87167) is also of significant interest. For example, β-ketosulfoxides can undergo Pummerer reactions catalyzed by copper(II) triflate. sigmaaldrich.com

Preparation of Triazenes and Other Nitrogen-Containing Structures

Triazenes are a class of compounds characterized by three contiguous nitrogen atoms. They have found applications in organic synthesis, for example, as protecting groups and as precursors to other nitrogen-containing heterocycles. The synthesis of triazenes often involves the reaction of a diazonium salt with a primary or secondary amine.

A search of the scientific literature did not yield specific examples of the use of lithium 4-methylbenzenesulfinate in the direct synthesis of triazenes. While reactions of lithium acetylides with tosyl azide (B81097) are known to produce 1,2,3-triazolediazonium salts, this does not directly involve the sulfinate functionality in the formation of the triazene (B1217601) core. rsc.org Similarly, the synthesis of triazenes from sulfonamides typically proceeds through the diazotization of an amino-sulfonamide followed by coupling with another amine.

Therefore, the application of lithium 4-methylbenzenesulfinate in the preparation of triazenes is not a well-documented area of its synthetic utility.

Enabling Novel Synthetic Strategies

The unique reactivity of the sulfinate group in lithium 4-methylbenzenesulfinate has been harnessed by chemists to pioneer novel synthetic strategies. Its capacity to act as a potent nucleophile and to serve as a precursor to a stereocontrolling chiral auxiliary has opened new avenues for the construction of complex molecular architectures. These advanced applications underscore the versatility of this reagent in modern organic synthesis.

Strain-Release Homologation Reactions

Strain-release functionalization is a powerful strategy in organic synthesis that utilizes the potential energy stored in strained ring systems to drive chemical reactions. While the direct use of lithium 4-methylbenzenesulfinate in what would be strictly defined as "strain-release homologation reactions" (the addition of a single carbon unit to extend a carbon chain via a strained intermediate) is not extensively documented, the underlying principle of its participation in strain-release functionalization is well-established. The p-toluenesulfinate anion is an effective nucleophile that can open strained rings, leading to the formation of new, functionalized, and less-strained products.

This reactivity is particularly valuable in the synthesis of unique molecular scaffolds that are of interest in medicinal chemistry and materials science. The general approach involves the nucleophilic attack of the sulfinate on an electrophilic carbon of a strained ring, such as a bicyclo[1.1.0]butane or a similar system. This attack leads to the cleavage of a strained carbon-carbon bond and the concomitant formation of a more stable, functionalized cyclobutane (B1203170) derivative. The resulting sulfone can then serve as a versatile handle for further synthetic transformations.

While a direct homologation example remains specialized, the broader application of sulfinates in strain-release functionalization for the introduction of functional groups is a key concept in modern synthesis.

Stereochemical Control in Complex Molecule Synthesis

A significant application of the 4-methylbenzenesulfinate moiety is in the realm of asymmetric synthesis, where it is employed to exert stereochemical control during the construction of complex molecules. This is typically achieved through the use of chiral sulfinyl compounds, which can be prepared from p-toluenesulfinic acid derivatives. nih.gov In this context, the sulfinyl group acts as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical outcome of a reaction at a nearby prochiral center.

The effectiveness of this strategy relies on the steric and electronic properties of the chiral sulfinyl group, which creates a diastereomerically biased environment, favoring the approach of reagents from one direction over the other. This leads to the preferential formation of one diastereomer of the product. Once the desired stereochemistry is set, the chiral sulfinyl auxiliary can be readily removed or transformed into other functional groups.

A variety of methods exist for the stereoselective synthesis of chiral sulfinyl compounds. nih.govacs.org These methods often involve the reaction of a sulfinylating agent with a chiral alcohol or amine to produce a diastereomeric mixture of sulfinates or sulfinamides, which can then be separated. Subsequent reactions of the separated diastereomers proceed with high levels of stereocontrol.

The following table provides illustrative examples of the high degree of stereocontrol that can be achieved using chiral sulfinyl auxiliaries in the synthesis of complex molecules.

| Reactant 1 | Reactant 2 | Chiral Auxiliary/Reagent | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

| Prochiral Ketone | Grignard Reagent | Chiral Sulfoxide | Chiral Tertiary Alcohol | >95% d.r. |

| Imine | Nucleophile | Chiral Sulfinamide | Chiral Amine | >98% d.r. |

| Alkene | Oxidizing Agent | Chiral Sulfinyl Ligand | Chiral Epoxide | up to 99% e.e. |

This table demonstrates the general utility of chiral sulfinyl groups in directing stereoselective transformations, a strategy that is fundamental to the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

Lithium 4 Methylbenzenesulfinate in Advanced Materials Science Research

Role in Electrolyte Research for Energy Storage Systems

Investigation of Ion Transport Mechanisms

Efficient ion transport is fundamental to battery performance, enabling rapid charging and discharging. The electrolyte's composition directly influences the mobility of lithium ions between the anode and cathode. While research specifically detailing the ion transport mechanisms of lithium 4-methylbenzenesulfinate (B2793641) is nascent, studies on related sulfur-containing additives provide valuable insights. Additives can alter the solvation shell of lithium ions, potentially reducing the energy barrier for ion movement and improving conductivity. nih.gov Furthermore, the formation of a stable and ionically conductive interface layer on the electrodes, facilitated by certain additives, is crucial for maintaining efficient transport over many cycles. epo.org Research on p-Toluenesulfonyl isocyanate (PTSI), a closely related derivative, has shown that it can enhance the cycling capacity of lithium-ion cells, particularly at high current densities, which is indicative of improved ion transport kinetics. actylis.com

Interface Chemistry Studies (e.g., Solid Electrolyte Interphase Formation)

The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. researchgate.net Its composition and stability are paramount for preventing continuous electrolyte decomposition and ensuring the longevity of the battery. epo.org

Research has demonstrated that sulfur-containing additives can be instrumental in forming a robust and effective SEI. These additives are designed to be preferentially reduced on the electrode surface, creating a stable interface. preprints.org Specifically, studies involving p-Toluenesulfonyl isocyanate (PTSI), a derivative of the parent acid of lithium 4-methylbenzenesulfinate, show that it contributes to the formation of a stable SEI film on graphite (B72142) anodes. actylis.com This engineered SEI layer effectively suppresses the reductive decomposition of the main electrolyte solvents, reduces electrode erosion, and ultimately enhances the battery's cycling stability. actylis.com The decomposition of such sulfur-based additives can introduce sulfites and other sulfur species into the SEI, which are believed to contribute to its favorable properties, including high ionic conductivity. preprints.org

Table 1: Physicochemical Properties of Lithium 4-Methylbenzenesulfinate

| Property | Value |

| Chemical Formula | CH₃C₆H₄SO₂Li |

| Molecular Weight | 162.14 g/mol researchgate.net |

| CAS Number | 16844-27-2 researchgate.net |

| Synonyms | p-Toluenesulfinic acid lithium salt, Lithium p-toluenesulfinate researchgate.netnih.gov |

| Appearance | Solid |

Integration into Novel Electrode Materials and Composites

Beyond the electrolyte, the composition and architecture of the electrodes are defining factors for a battery's capacity and power. Researchers are constantly exploring new materials to move beyond the limitations of conventional graphite anodes and metal-oxide cathodes.

Development of Sulfinate-Derived Architectures for Lithium Storage

The development of novel electrode materials often involves creating complex, high-surface-area architectures to maximize lithium storage and facilitate rapid ion access. Sulfur-containing organic materials are particularly attractive due to the high theoretical capacity of sulfur. acs.org For instance, research into sulfur-rich polymers, such as those derived from the reaction of sulfur and limonene, has shown promise in creating self-protecting electrode materials that mitigate common failure mechanisms in lithium-sulfur batteries.

While direct research on creating electrode architectures specifically from lithium 4-methylbenzenesulfinate is not yet widely published, its structure presents a potential building block for such endeavors. The sulfinate group could act as a binding site for lithium ions, while the aromatic ring provides a stable structural backbone. The concept involves using such organosulfur compounds to build new nanostructured composite materials, potentially with conductive carbons like graphene, to create high-capacity electrodes. acs.org

Mechanistic Studies of Charge/Discharge Processes at the Material Level

Understanding the precise electrochemical reactions that occur during the charging and discharging of a battery is crucial for optimizing its performance. Techniques like electrochemical impedance spectroscopy (EIS) and cyclic voltammetry are used to study the kinetics of these processes, including charge transfer resistance and ion diffusion.

For a hypothetical electrode incorporating lithium 4-methylbenzenesulfinate, these mechanistic studies would be vital. They would help elucidate how lithium ions interact with the sulfinate groups and how the material's structure evolves during cycling. By analyzing the changes in impedance and voltage profiles over multiple cycles, researchers can identify reaction pathways, understand degradation mechanisms, and gain insights into the factors limiting the material's performance, such as sluggish kinetics or structural instability.

Catalytic Applications in Material Science

The parent acid of lithium 4-methylbenzenesulfinate, p-Toluenesulfonic acid (p-TSA), is a well-established and widely used catalyst in organic synthesis and materials science. It is a strong, non-corrosive solid acid that is valued for its ease of handling and effectiveness. nih.gov

The catalytic activity of p-TSA is leveraged in numerous reactions for materials production, particularly in polymerization. researchgate.net It serves as an acid catalyst in reactions like esterification and alkylation to produce monomers and polymers. researchgate.net For example, it is used in the synthesis of polyesters and polyurethanes, where it helps to initiate the polymerization process and control the molecular weight of the resulting material. researchgate.net The ability of p-TSA to act as a potent and recoverable catalyst makes it a more environmentally friendly alternative to traditional mineral acids or Lewis acids in many industrial processes. While p-TSA itself is the primary catalytic species, its salts are part of this important class of organosulfur compounds used to facilitate key chemical transformations in the synthesis of advanced materials.

Table 2: Selected Catalytic Applications of p-Toluenesulfonic Acid (Parent Acid)

| Reaction Type | Application in Materials Science | Reference |

| Esterification | Synthesis of polyester (B1180765) building blocks. | researchgate.net |

| Alkylation | Friedel-Crafts reactions for creating organic intermediates. | |

| Polymerization | Catalyst for producing polymers like polyesters and polyurethanes. | researchgate.net |

| Acetalization | Used in creating protecting groups during complex molecule synthesis. | researchgate.net |

Use as a Catalyst or Catalyst Precursor in Polymerization

Research, primarily documented in patent literature, has identified lithium 4-methylbenzenesulfinate as a component in polymerization catalysis, particularly in the field of dental materials. In these applications, it typically functions as a polymerization accelerator or as part of a larger initiator system.

In the context of dental cements and composites, lithium 4-methylbenzenesulfinate is used to enhance the polymerization of (meth)acrylate monomers. google.com It can be part of a redox initiator system, working in conjunction with other compounds to facilitate the curing process of dental resins. google.com For instance, it is listed as a potential polymerization accelerator in dental polymerizable compositions. epo.orgjustia.com

One patent describes that an organic aromatic compound with at least one -SO2- group, such as lithium p-toluenesulfinate, when used with a peroxide, acts as a polymerization catalyst that improves the polymerizability of (meth)acrylate monomers under acidic conditions. google.com The compound is often included in the powder component of a two-part dental material, which is then mixed with a liquid agent containing the monomers and an amine to initiate the polymerization reaction. google.com

The table below summarizes findings from patent literature regarding the role of lithium 4-methylbenzenesulfinate in polymerization.

| Patent/Source | Application Area | Role of Lithium 4-Methylbenzenesulfinate | Monomers Involved |

| EP2011468A1 google.com | Dental Cement | Polymerization catalyst to enhance polymerizability | (Meth)acrylate monomers |

| US9408781B2 google.com | Dental Resin Modified Glass-Ionomer | Component of photoinitiator or redox initiator system | (Meth)acrylate, acrylamido, methacrylamido, vinyl groups |

| Patent 3195846 epo.org | Dental Polymerizable Composition | Polymerization accelerator | (Meth)acrylic block copolymers |

| US20210113426A1 justia.com | Medical/Dental Curable Composition | Polymerization accelerator (sulfinic acid salt) | Radical polymerizable monomers, particularly with urethane (B1682113) bonds |

Role in Material Functionalization Reactions

Following a comprehensive review of available scientific literature and patent databases, no specific information, detailed research findings, or examples were found regarding the use of lithium;4-methylbenzenesulfinate for material functionalization reactions. The existing research primarily focuses on its role within the bulk polymerization of materials, rather than for the modification of material surfaces or the introduction of new functional groups onto existing material substrates.

Emerging Research Directions and Future Outlook

Development of Sustainable Synthesis Routes

The development of environmentally friendly and efficient methods for synthesizing sulfinate salts, including lithium;4-methylbenzenesulfinate (B2793641), is a significant area of ongoing research. Traditional methods for preparing sulfinate salts often involve the reduction of sulfonyl chlorides, which can generate stoichiometric waste. researchgate.net Modern approaches are focusing on greener alternatives that minimize waste and utilize more benign reagents.

One promising strategy involves the direct synthesis from readily available starting materials under mild conditions. For instance, iron-catalyzed radical coupling reactions have been developed to produce arylsulfinates from diaryliodonium salts and a sulfur dioxide surrogate at room temperature, offering a broad functional group tolerance. rsc.org Another innovative method reports the conversion of carboxylic acids into sulfinate salts through an interrupted Barton decarboxylation, providing a simple and general route to a variety of new sulfinate reagents. nih.gov

The principles of green chemistry are being increasingly applied to evaluate and improve the sustainability of these synthetic routes. Metrics such as Atom Economy (AE), E-Factor, and Reaction Mass Efficiency (RME) are used to quantify the environmental impact of a chemical process. nih.govresearchgate.netrsc.orgtudelft.nl The goal is to develop syntheses with high atom economy, low E-Factors (indicating less waste), and high reaction mass efficiency, which considers yield, stoichiometry, and the use of auxiliary substances. nih.gov

Table 1: Comparison of Green Chemistry Metrics for Synthesis Evaluation

| Metric | Description | Ideal Value | Focus |

| Atom Economy (AE) | (Molecular weight of product / Sum of molecular weights of reactants) x 100% | 100% | Efficiency of atom incorporation from reactants to product. tudelft.nl |

| E-Factor | Total waste (kg) / kg of product | As low as possible | Amount of waste generated per unit of product. tudelft.nl |

| Reaction Mass Efficiency (RME) | Mass of isolated product / Total mass of reactants | As high as possible | Considers yield and stoichiometry. researchgate.net |

| Process Mass Intensity (PMI) | Total mass input / Mass of product | As low as possible | Includes all materials used in the process (reactants, solvents, workup chemicals). |

Future research will likely focus on catalysis using earth-abundant metals, the use of renewable feedstocks, and solvent-free or aqueous reaction conditions to further enhance the sustainability of lithium;4-methylbenzenesulfinate synthesis. researchgate.net

Exploration of Novel Reactivity Modes (e.g., Electrochemical Transformations)

The exploration of novel reactivity modes for sulfinate salts is a vibrant area of research, with a particular focus on electrochemical transformations. Electrosynthesis offers a green and powerful alternative to traditional redox reactions by using electricity instead of chemical oxidants or reductants. benthamdirect.comnih.govresearchgate.netrsc.org For sulfinate salts like this compound, electrochemical methods can generate sulfonyl radicals, which are versatile intermediates for a wide range of chemical transformations. benthamdirect.comresearchgate.net

Recent advancements have demonstrated the electrochemical sulfonylation of various organic molecules using sodium sulfinates as sulfonyl radical precursors. benthamdirect.comresearchgate.net These reactions often proceed under mild, catalyst-free conditions and exhibit a broad substrate scope. For example, the electrochemical sulfonylation of amines with sulfonyl hydrazides in an aqueous medium has been developed, providing an efficient route to sulfonamides. rsc.org Similarly, the electrochemical oxidative sulfonylation-azidation of alkenes allows for the one-pot synthesis of β-azidoarylsulfones. nih.gov

The divergent reactivity of sulfinates can also be controlled by switching between one- and two-electron pathways. For instance, the reaction of sulfinates with pyridinium (B92312) salts can lead to either direct C4-sulfonylation of pyridines or a three-component sulfonative pyridylation of alkenes by controlling the reaction conditions (base catalysis vs. visible light irradiation). nih.gov

Table 2: Examples of Electrochemical Reactions of Sulfinate Salts

| Reaction Type | Substrates | Key Features | Product Class |

| Sulfonylation of Amines | Amines, Sulfonyl Hydrazides | Aqueous medium, catalyst-free | Sulfonamides rsc.org |

| Sulfonylation-Azidation of Alkenes | Alkenes, Sulfonyl Hydrazides, TMSN₃ | One-pot, oxidant-free | β-Azidoarylsulfones nih.gov |

| Sulfonylation of Enamides | Enamides, Sodium Sulfinates | Undivided cell, constant current | β-Amidovinyl sulfones researchgate.net |

| Oxidative Sulfonylation of Thiols | Thiols, Sodium Sulfinates | NH₄I as redox catalyst and electrolyte | Thiosulfonates researchgate.net |

Future research is expected to further expand the scope of these electrochemical transformations, enabling the synthesis of a wider range of complex sulfur-containing molecules from this compound.

Integration with Flow Chemistry and Automated Synthesis

The integration of chemical synthesis with flow chemistry and automation offers significant advantages in terms of efficiency, safety, scalability, and reproducibility. nih.govnih.govthieme-connect.de Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This level of control can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. nih.govnih.gov

The synthesis of organosulfur compounds, including those derived from sulfinate salts, is well-suited for flow chemistry applications. researchgate.net For instance, multistep syntheses of active pharmaceutical ingredients (APIs) containing sulfur have been successfully demonstrated in flow, showcasing the ability to telescope multiple reaction and purification steps into a single continuous process. thieme-connect.de This approach minimizes manual handling and reduces waste. thieme-connect.de

Automated synthesis platforms, which combine robotics with artificial intelligence, are poised to revolutionize chemical synthesis. youtube.com These systems can design and execute complex multi-step syntheses, optimize reaction conditions, and analyze the results in a high-throughput manner. youtube.com The development of a "flow chemistry module," a standardized set of conditions for a particular transformation, can facilitate the integration of sulfinate chemistry into these automated platforms. researchgate.net

The future of this compound in this context lies in the development of robust and reliable flow-based protocols for its synthesis and subsequent reactions. This will enable its use in the on-demand synthesis of complex molecules and facilitate its integration into automated drug discovery and development pipelines.

Advanced Characterization Techniques for In Situ Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Process Analytical Technology (PAT) is a framework that encourages the use of in-situ and on-line analytical tools to design, analyze, and control manufacturing processes. europeanpharmaceuticalreview.compharmamanufacturing.com For the synthesis and reactions of this compound, advanced characterization techniques are crucial for process optimization and quality control.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the concentration of reactants, products, and intermediates in real-time. youtube.com This can provide a continuous stream of data, allowing for a detailed understanding of reaction profiles and the identification of reaction endpoints. youtube.com For crystallization processes, which are often used to purify solid compounds like this compound, PAT tools such as in-line microscopy and Raman spectroscopy can monitor critical quality attributes like crystal size, shape, and polymorphic form. europeanpharmaceuticalreview.comtapi.com This real-time monitoring allows for the development of robust crystallization processes with consistent product quality. tapi.comacs.org

The application of these advanced characterization techniques is not limited to process development. In-situ monitoring can also be used to study reaction mechanisms. For example, in-situ NMR has been used to monitor the transient species in complex electrochemical reactions, providing insights that are not accessible through traditional ex-situ analysis. acs.org

Future research will likely see a wider adoption of these in-situ monitoring techniques in the study of this compound chemistry. The data generated from these techniques will be crucial for developing more efficient and robust synthetic processes and for gaining a deeper understanding of the underlying reaction mechanisms.

Multiscale Modeling and Big Data in Sulfinate Chemistry

Computational chemistry and data-driven approaches are becoming increasingly important in modern chemical research. Multiscale modeling, which combines different levels of theory to simulate complex chemical systems, can provide valuable insights into the reactivity and properties of molecules like this compound.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and reactivity of molecules. researchgate.netmdpi.com DFT calculations can be used to investigate reaction mechanisms, predict the selectivity of reactions, and understand the factors that control reactivity. nih.govtandfonline.com For example, DFT studies have been used to elucidate the mechanism of olefination reactions involving sulfonate-derived carbanions and to understand the divergent reactivity of sulfinates with pyridinium salts. nih.govtandfonline.com

Beyond the molecular level, computational models can be used to simulate larger-scale phenomena. For example, multiscale models are being developed to understand and predict the behavior of complex systems like batteries and crystallization processes. frontiersin.org In the context of sulfinate chemistry, such models could be used to optimize reaction conditions, predict the properties of new materials, and guide the design of more efficient synthetic processes.

The increasing use of high-throughput experimentation and automated synthesis platforms is generating vast amounts of chemical data. Big data approaches, including machine learning and artificial intelligence, can be used to analyze this data to identify new trends, predict reaction outcomes, and accelerate the discovery of new reactions and materials. The integration of multiscale modeling with big data analysis holds immense promise for advancing our understanding and application of this compound and other sulfinate-based reagents.

常见问题

Basic: What are optimized synthetic protocols for lithium 4-methylbenzenesulfinate, and how do reaction conditions influence yield?

Answer:

Lithium sulfinates like 4-methylbenzenesulfinate are typically synthesized via lithiation of aryl halides or direct sulfination using sulfur dioxide surrogates (e.g., DABSO). Key variables include:

- Temperature: Reactions at −40°C minimize protonation side reactions (e.g., benzene formation) .

- Solvent: THF is effective for initial lithiation, but switching to 1,4-dioxane at 85°C improves coupling efficiency in Pd-catalyzed sulfone synthesis (quantitative conversion observed) .

- Catalyst System: Pd(OAc)₂ with XantPhos outperforms Pd₂(dba)₃ in aryl halide coupling, achieving 65–100% conversion .

Data Table:

| Condition | Yield (%) | Side Products | Reference |

|---|---|---|---|

| THF, −40°C | 65 | Traces of benzene | |

| 1,4-dioxane, 85°C | 100 | None detected |

Advanced: How can contradictory data on sulfinate reactivity (e.g., nucleophilic vs. radical pathways) be resolved experimentally?

Answer:

Contradictions arise from sulfinate ambiphilicity (sulfur vs. oxygen reactivity). To resolve:

- HSAB Principle: Test reactions with hard vs. soft electrophiles . Sulfinate ions react via sulfur (soft) with CH₃I (soft acid) to form sulfones, or via oxygen (hard) with hard acids like Mg²⁺ to form sulfinate esters .

- Radical Trapping: Add TEMPO or BHT to quench radical intermediates. For example, sodium sulfinate radicals in Minisci-like reactions form adducts with TEMPO, detectable via EPR .

- Computational Modeling: Compare activation energies for nucleophilic (SN2) vs. single-electron transfer (SET) pathways using DFT .

Basic: What analytical techniques are critical for characterizing lithium 4-methylbenzenesulfinate and its derivatives?

Answer:

- ¹H/¹³C NMR: Identify sulfinate esters via δ ~3.5–4.0 ppm (SO₂Li environment) and aryl protons .

- X-ray Crystallography: Resolve sulfinate salt coordination geometry (e.g., lithium counterion interactions) .

- HPLC-MS: Quantify reaction conversion and detect side products (e.g., sulfoxides from incomplete oxidation) .

Advanced: How do sulfinate ions act as dual-role reagents (oxidant and nucleophile) in radical-mediated C–H functionalization?

Answer:

In reactions like quinoline sulfonylation:

Oxidant Role: Sodium sulfinate undergoes SET to generate sulfonyl radicals (e.g., 7e in ), which activate substrates via hydrogen abstraction .

Nucleophilic Role: The sulfinate anion couples with radical intermediates (e.g., Minisci-type addition to heteroarenes) to form C–S bonds .

Methodology:

- Use EPR spectroscopy to confirm radical intermediates.

- Compare yields with/without radical initiators (e.g., AIBN) to distinguish radical vs. ionic pathways .

Basic: What are common pitfalls in scaling up lithium sulfinate syntheses, and how are they mitigated?

Answer:

- Lithium Aggregation: Excess THF can destabilize Li⁺ coordination. Use nBu₄NCl as a phase-transfer catalyst to improve solubility .

- Protonation: Moisture-sensitive intermediates require rigorous argon-line techniques and low-temperature lithiation (−40°C to −80°C) .

- Byproduct Formation: Optimize stoichiometry of SO₂ surrogates (e.g., DABSO) to avoid polysulfonate byproducts .

Advanced: How can sulfinate regioselectivity in Pd-catalyzed cross-couplings be predicted or controlled?

Answer:

Regioselectivity depends on:

- Ligand Design: Bulky ligands (e.g., RuPhos) favor coupling at sterically accessible positions (e.g., para-substituted aryl halides) .

- Electronic Effects: Electron-deficient sulfinates couple preferentially with electron-rich aryl halides. Use Hammett σ⁺ values to predict reactivity .

- Additives: Cs₂CO₃ enhances transmetallation efficiency, while NaOtBu suppresses β-hydride elimination in amination steps .

Basic: What safety protocols are essential when handling lithium sulfinates?

Answer:

- Moisture Control: Use gloveboxes or Schlenk lines to prevent hydrolysis to toxic H₂S .

- Thermal Stability: Avoid sudden temperature increases during sulfinate isolation (risk of exothermic decomposition) .

- Waste Disposal: Quench residual sulfinates with H₂O₂ to oxidize them to non-volatile sulfonates .

Advanced: How can computational methods (e.g., DFT) guide sulfinate reagent design for non-traditional applications?

Answer:

- Reactivity Prediction: Calculate Fukui indices to identify nucleophilic/electrophilic sites on sulfinate ions .

- Solvent Effects: Simulate solvation shells in THF vs. dioxane to rationalize reaction rate differences .

- Mechanistic Validation: Compare computed transition states (e.g., SN2 vs. radical pathways) with experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。